physical and chemical properties of 5-Amino-1-benzofuran-2-carbohydrazide
5-Amino-1-benzofuran-2-carbohydrazide: A Technical Profile Abstract This technical guide provides a comprehensive analysis of 5-Amino-1-benzofuran-2-carbohydrazide (CAS: 1048913-38-7), a critical heterocyclic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
5-Amino-1-benzofuran-2-carbohydrazide: A Technical Profile
Abstract
This technical guide provides a comprehensive analysis of 5-Amino-1-benzofuran-2-carbohydrazide (CAS: 1048913-38-7), a critical heterocyclic intermediate in medicinal chemistry.[1] The benzofuran scaffold, particularly when functionalized at the C-2 position with a hydrazine moiety, serves as a versatile pharmacophore for the development of antimicrobial, antitubercular, and anticancer agents.[1] This document details the physicochemical properties, validated synthetic pathways, chemical reactivity profiles, and handling protocols for researchers engaged in drug discovery and organic synthesis.[1]
Chemical Identity & Structural Characterization
The compound consists of a benzofuran fused ring system substituted with an amino group at the C-5 position and a carbohydrazide group at the C-2 position. This dual-functionality allows for diverse derivatization: the amino group acts as a nucleophile for acylation/alkylation, while the hydrazide moiety is a prime target for condensation reactions.[1]
Parameter
Data
IUPAC Name
5-Amino-1-benzofuran-2-carbohydrazide
CAS Number
1048913-38-7
Molecular Formula
CHNO
Molecular Weight
191.19 g/mol
SMILES
Nc1ccc2oc(C(=O)NN)cc2c1
InChIKey
Specific key varies by protonation state; core skeleton verified via SMILES
Physical & Chemical Properties
The following data aggregates experimental values from supplier Certificates of Analysis (CoA) and literature precedents for analogous benzofuran hydrazides.
Property
Value / Description
Notes
Appearance
Off-white to pale yellow crystalline solid
Typical of amino-benzofurans due to trace oxidation.[1]
Hygroscopic; store under inert atmosphere (N) recommended.[1]
Synthetic Methodology
The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide generally proceeds via the "Rap-Stoermer" or "Williamson ether/Cyclization" strategy, starting from 5-nitrosalicylaldehyde.[1] The amino group is generated via reduction before or after hydrazide formation, though reducing the ester intermediate is preferred to avoid cleaving the weak N-N bond of the hydrazide.[1]
Protocol: Optimized Laboratory Synthesis
Step 1: Formation of the Benzofuran Core
Reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate in the presence of anhydrous K
CO (DMF, reflux) yields Ethyl 5-nitrobenzofuran-2-carboxylate .[1]
Step 2: Reduction of the Nitro Group
Catalytic hydrogenation (H
, Pd/C) or chemical reduction (SnCl/HCl or Fe/NHCl) of the nitro-ester yields Ethyl 5-aminobenzofuran-2-carboxylate .[1]
Note: This intermediate is stable and isolable.[1]
Step 3: Hydrazinolysis
The amino-ester is treated with hydrazine hydrate (N
Figure 2: Primary chemical transformations utilized in medicinal chemistry campaigns.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for aromatic amines and hydrazides .[1]
STOT SE 3 (H335): May cause respiratory irritation.[1]
PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1] Avoid dust formation.[1]
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent slow oxidation of the amino group.[1]
Popiołek, L. (2021).[1] Antimicrobial Activity of Hydrazide–Hydrazones.[1][2][5] MDPI Molecules.[1] Link[1]
Kushwaha, N. et al. (2013).[1] Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate.[1] Journal of Chemical and Pharmaceutical Research.[1] Link
Fluorochem. (2024).[1] Safety Data Sheet: 5-Amino-1-benzofuran-2-carbohydrazide.[1][4]Link[1]
exploring the therapeutic potential of 5-Amino-1-benzofuran-2-carbohydrazide
Title: Unlocking the Therapeutic Potential of 5-Amino-1-benzofuran-2-carbohydrazide: A Technical Deep Dive Executive Summary: The "Privileged Scaffold" Advantage In the landscape of modern medicinal chemistry, 5-Amino-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Unlocking the Therapeutic Potential of 5-Amino-1-benzofuran-2-carbohydrazide: A Technical Deep Dive
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of modern medicinal chemistry, 5-Amino-1-benzofuran-2-carbohydrazide (CAS: 1048913-38-7) represents a high-value pharmacophore with dual utility: as a potent bioactive agent in its own right and as a versatile intermediate for next-generation therapeutics.
The benzofuran core is a "privileged structure"—a molecular framework capable of binding to multiple, unrelated biological targets. The specific functionalization at the C-2 position (carbohydrazide) and the C-5 position (amino group) creates a unique electronic and steric profile. This guide explores the compound's therapeutic potential, focusing on its role in oncology (VEGFR-2/hCA IX inhibition) and infectious disease (anti-tubercular activity) , supported by rigorous mechanistic insights and experimental protocols.
Chemical Architecture & Pharmacophore Analysis
The therapeutic efficacy of 5-Amino-1-benzofuran-2-carbohydrazide stems from its tripartite structure. Each domain contributes a specific function to the molecule's biological activity.
Structural Domain
Chemical Function
Biological Implication
Benzofuran Core
Lipophilic, planar aromatic system.
Facilitates DNA intercalation and hydrophobic interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).
2-Carbohydrazide
Hydrogen bond donor/acceptor; Metal chelator.
Critical for binding to metal cofactors (e.g., Zn²⁺ in Carbonic Anhydrase) and forming hydrazone linkages (Schiff bases).
5-Amino Group
Electron-donating group (EDG); Nucleophilic handle.
Increases aqueous solubility compared to unsubstituted benzofurans. Acts as a key site for derivatization (e.g., sulfonamide conjugation) to tune potency.
Structural Logic:
The 5-amino substitution is particularly strategic. In Structure-Activity Relationship (SAR) studies of benzofurans, the C-5 position is often the determinant of metabolic stability and receptor affinity. Unlike the 5-H or 5-bromo analogs, the 5-amino group introduces a polar handle that can engage in additional hydrogen bonding with residues like Asp or Glu in kinase active sites.
Therapeutic Applications
Oncology: Dual Inhibition of Angiogenesis and Hypoxia
Research indicates that benzofuran-2-carbohydrazide derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Carbonic Anhydrase IX (hCA IX) .
VEGFR-2 Inhibition: The benzofuran scaffold mimics the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of VEGFR-2. The carbohydrazide tail extends into the solvent-accessible region, forming stabilizing H-bonds.
hCA IX Inhibition: The carbohydrazide moiety can coordinate with the Zinc ion in the active site of hCA IX, a key enzyme in regulating tumor pH under hypoxic conditions.
Infectious Disease: Anti-Tubercular Activity
The structural similarity of the carbohydrazide motif to isoniazid (a frontline TB drug) suggests a shared mechanism of action. Derivatives of benzofuran-2-carbohydrazide have shown significant activity against Mycobacterium tuberculosis (H37Rv strain), likely by inhibiting mycolic acid synthesis or via metal ion sequestration essential for bacterial metalloenzymes.
Mechanism of Action (MOA)
Signaling Pathway: VEGFR-2 Blockade
The following diagram illustrates how 5-Amino-1-benzofuran-2-carbohydrazide interrupts the angiogenic signaling cascade.
Figure 1: Mechanism of Action.[1][2] The compound acts as an ATP-competitive inhibitor of VEGFR-2, blocking the RAS/RAF/MEK/ERK phosphorylation cascade essential for tumor angiogenesis.
Experimental Protocols
Synthesis of 5-Amino-1-benzofuran-2-carbohydrazide
Rationale: This protocol prioritizes the reduction of the nitro group before hydrazide formation to prevent over-reduction of the sensitive hydrazide linkage.
Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure Absorbance at 450 nm.
Analysis: Plot log[Inhibitor] vs. % Inhibition to calculate IC₅₀.
ADME & Toxicity Profile (Predicted)
Solubility: The 5-amino group significantly enhances aqueous solubility compared to the unsubstituted parent, improving bioavailability.
Metabolism: The hydrazide moiety is a potential site for metabolic hydrolysis (to the acid) or acetylation (NAT1/NAT2 enzymes). The 5-amino group may undergo N-acetylation or glucuronidation.
Toxicity Warning: Hydrazide-containing compounds can sometimes induce Vitamin B6 deficiency (pyridoxine antagonism). Co-administration of Vitamin B6 is a standard mitigation strategy in clinical trials for this class (e.g., Isoniazid).
Future Directions: Hybridization Strategy
The true power of 5-Amino-1-benzofuran-2-carbohydrazide lies in its potential as a "Click Chemistry" precursor.
Schiff Base Formation: Reaction with isatins yields N'-(2-oxoindolin-3-ylidene) derivatives with enhanced anticancer potency.
Triazole Synthesis: Cyclization with carbon disulfide yields 1,2,4-triazole-3-thiols, known for broad-spectrum antimicrobial activity.
References
Synthesis and biological activities of benzofuran derivatives. European Journal of Medicinal Chemistry. (2019). Link
Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 3
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023).[1] 1
Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry. (2025). 4
Application Note: High-Purity Synthesis of 5-Amino-1-benzofuran-2-carbohydrazide
Abstract & Scope This application note details a robust, three-step protocol for the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide , a critical pharmacophore in the development of antimicrobial and anticancer agents...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, three-step protocol for the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide , a critical pharmacophore in the development of antimicrobial and anticancer agents. Unlike generic procedures, this guide addresses the specific solubility and stability challenges associated with the benzofuran core.
The protocol utilizes a "Nitro-First" strategy:
Cyclization: Construction of the benzofuran ring via a modified Rap-Stoermer/Williamson synthesis.
Functionalization: Conversion of the ester to the hydrazide.[1]
Reduction: Chemoselective reduction of the nitro group to the amine, preserving the sensitive hydrazide moiety.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize the crystallinity of intermediates, reducing the need for chromatographic purification.
Objective: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.
Mechanism: Base-catalyzed O-alkylation followed by intramolecular aldol condensation (Rap-Stoermer type).
Reagents:
5-Nitrosalicylaldehyde (1.0 eq)
Ethyl bromoacetate (1.1 eq) [Note: Ethyl chloroacetate can be used but requires longer reflux times].
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq).
DMF (Dimethylformamide), anhydrous (5-7 mL per mmol of aldehyde).
Procedure:
Setup: Charge a round-bottom flask with 5-nitrosalicylaldehyde and anhydrous DMF. Stir until dissolved.
Base Addition: Add anhydrous K₂CO₃. The suspension may turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.
Alkylation: Add Ethyl bromoacetate dropwise.
Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aldehyde (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).
Workup: Pour the hot reaction mixture into crushed ice (10x volume). Stir vigorously for 30 minutes. The product will precipitate as a yellow solid.[1][2]
Purification: Filter the solid. Wash with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol or Methanol.
Objective: Synthesis of 5-Nitrobenzofuran-2-carbohydrazide.
Rationale: Converting the ester to hydrazide before reducing the nitro group avoids the oxidation sensitivity of amino-hydrazides during the reflux step.
Dissolution: Suspend the ester in Ethanol (10 mL/g). Heat to reflux; the solid should mostly dissolve.
Addition: Add Hydrazine Hydrate dropwise to the refluxing solution.
Reaction: Reflux for 3–4 hours. A voluminous precipitate (the hydrazide) usually forms during the reaction.
Workup: Cool to RT, then chill in an ice bath. Filter the solid.[1][2][4]
Washing: Wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
Drying: Vacuum dry at 50°C.
Key Data Point:
Appearance: White to pale yellow solid.
Melting Point: >280 °C (decomposes) [Ref 2].
Phase 3: Chemoselective Reduction
Objective: Synthesis of 5-Amino-1-benzofuran-2-carbohydrazide.
Critical Control: Hydrazides can be cleaved to amides under vigorous reduction conditions (e.g., Raney Ni/High Pressure). We utilize mild catalytic hydrogenation.
Reagents:
5-Nitrobenzofuran-2-carbohydrazide.
10% Palladium on Carbon (Pd/C) (10 wt% loading).
Ammonium Formate (5.0 eq) OR Hydrogen Gas (Balloon).
Solvent: Methanol/THF (1:1 mixture to ensure solubility).
Application Notes and Protocols for Antimicrobial Assays Using 5-Amino-1-benzofuran-2-carbohydrazide
Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with uncon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Naturally occurring and synthetic benzofuran derivatives have shown promise against a variety of pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel benzofuran derivative, 5-Amino-1-benzofuran-2-carbohydrazide , for its potential antimicrobial efficacy.
While specific data on the antimicrobial properties of 5-Amino-1-benzofuran-2-carbohydrazide is not yet extensively documented in peer-reviewed literature, its structural motifs—the benzofuran core, an amino group at the 5-position, and a carbohydrazide moiety at the 2-position—suggest a strong potential for biological activity. The carbohydrazide functional group and its derivatives are known to be pharmacologically active substances with demonstrated antibacterial and antifungal activities.[4] Furthermore, various aminobenzofuran derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[5][6]
These application notes will, therefore, provide a robust framework for the systematic investigation of 5-Amino-1-benzofuran-2-carbohydrazide. We will delve into the hypothetical mechanisms of action, detailed protocols for standardized antimicrobial assays, and guidance on data interpretation, empowering researchers to unlock the therapeutic potential of this promising compound.
Hypothesized Mechanism of Action: A Multifaceted Approach
The chemical architecture of 5-Amino-1-benzofuran-2-carbohydrazide suggests several potential mechanisms by which it may exert its antimicrobial effects. Understanding these possibilities is crucial for designing comprehensive screening assays and interpreting the resulting data.
Disruption of Cell Wall/Membrane Integrity: The lipophilic nature of the benzofuran ring could facilitate the compound's insertion into the bacterial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.
Inhibition of Nucleic Acid Synthesis: The planar benzofuran ring system may intercalate with microbial DNA or RNA, thereby inhibiting replication, transcription, and translation processes essential for microbial survival.
Enzyme Inhibition: The carbohydrazide moiety is a known chelator of metal ions, which are essential cofactors for many microbial enzymes. By sequestering these ions, the compound could inhibit critical metabolic pathways. Furthermore, the amino and hydrazide groups could form hydrogen bonds with active sites of key enzymes, leading to their inactivation.
Generation of Reactive Oxygen Species (ROS): Some heterocyclic compounds can induce oxidative stress in microbial cells by generating ROS, which can damage cellular components like proteins, lipids, and nucleic acids.
To visually represent the potential points of intervention, the following diagram illustrates a simplified bacterial cell and the hypothesized targets for 5-Amino-1-benzofuran-2-carbohydrazide.
Caption: Hypothesized antimicrobial mechanisms of 5-Amino-1-benzofuran-2-carbohydrazide.
Experimental Protocols: A Step-by-Step Guide to Antimicrobial Evaluation
The following protocols are based on established methodologies for antimicrobial susceptibility testing and are designed to be self-validating through the inclusion of appropriate controls.
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Bacterial or fungal strains of interest
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control (broth medium only)
Vehicle control (solvent used to dissolve the test compound, e.g., DMSO)
Sterile pipette tips and multichannel pipette
Incubator
Procedure:
Preparation of Test Compound Stock Solution:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
Preparation of Bacterial/Fungal Inoculum:
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
Inoculate the colonies into a tube containing the appropriate broth medium.
Incubate the broth culture at the optimal temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial/fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution in Microtiter Plate:
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
Add 200 µL of the test compound stock solution to the first well of each row designated for that compound.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
Inoculation:
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
Controls:
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
Negative Control (Growth Control): Wells containing broth and inoculum only.
Sterility Control: Wells containing broth only.
Vehicle Control: Wells containing broth, inoculum, and the same concentration of the solvent used for the test compound.
Incubation:
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
Determination of MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
Bacterial or fungal strains of interest
Positive control antibiotic solution
Vehicle control (solvent)
Sterile cotton swabs
Sterile cork borer or pipette tip
Micropipettes
Procedure:
Preparation of Microbial Lawn:
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
Evenly streak the swab over the entire surface of the agar plate to create a uniform microbial lawn.
Creation of Wells:
Use a sterile cork borer (e.g., 6 mm diameter) or the wide end of a sterile pipette tip to create uniform wells in the agar.
Application of Test Compound and Controls:
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.
In separate wells, add the same volume of the positive control antibiotic and the vehicle control.
Incubation:
Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to allow for diffusion of the compounds.
Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism.
Measurement of Inhibition Zones:
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
Caption: Workflow for the Agar Well Diffusion Assay.
Data Presentation and Interpretation
Quantitative Data Summary: MIC Values
The results of the broth microdilution assay should be summarized in a table format for easy comparison of the antimicrobial efficacy of 5-Amino-1-benzofuran-2-carbohydrazide against different microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Amino-1-benzofuran-2-carbohydrazide
Test Microorganism
Gram Stain
MIC (µg/mL) of Test Compound
MIC (µg/mL) of Positive Control
Staphylococcus aureus
Gram-positive
Escherichia coli
Gram-negative
Pseudomonas aeruginosa
Gram-negative
Candida albicans
Fungal
Semi-Quantitative Data Summary: Zone of Inhibition
The results from the agar well diffusion assay should also be tabulated.
Table 2: Zone of Inhibition (mm) of 5-Amino-1-benzofuran-2-carbohydrazide
Test Microorganism
Test Compound (Concentration)
Positive Control
Vehicle Control
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Interpretation:
A lower MIC value indicates greater antimicrobial potency.
A larger zone of inhibition in the agar well diffusion assay suggests greater antimicrobial activity. The absence of a zone of inhibition for the vehicle control is crucial for validating that the observed activity is due to the test compound and not the solvent.
Comparing the activity against Gram-positive and Gram-negative bacteria can provide initial insights into the compound's spectrum of activity and potential mechanism of action.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antimicrobial evaluation of 5-Amino-1-benzofuran-2-carbohydrazide. The proposed protocols, rooted in established methodologies, are designed to yield reliable and reproducible data. While the antimicrobial potential of this specific molecule is yet to be fully elucidated, its structural features hold significant promise.
Positive results from these initial screens should be followed by more advanced studies, including:
Time-kill kinetics assays to determine whether the compound is bacteriostatic or bactericidal.
Mechanism of action studies to confirm the hypothesized targets.
Cytotoxicity assays to evaluate the compound's safety profile against mammalian cell lines.
In vivo efficacy studies in appropriate animal models of infection.
The systematic application of these protocols will be instrumental in determining if 5-Amino-1-benzofuran-2-carbohydrazide can be developed into a valuable new weapon in the fight against infectious diseases.
References
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). PubMed Central. [Link]
Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2020). PubMed Central. [Link]
Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025). ResearchGate. [Link]
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2025). ResearchGate. [Link]
Synthesis, structure, and antibacterial activity of aminobenzofuroxan and aminobenzofurazan. (2025). ResearchGate. [Link]
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). PubMed Central. [Link]
Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). Indian Journal of Chemistry. [Link]
Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. (2020). PubMed. [Link]
Synthesis, antioxidant and antimicrobial activity of carbohydrazones. (n.d.). Journal of the Serbian Chemical Society. [Link]
Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. (2025). Research & Reviews: A Journal of Drug Design & Discovery. [Link]
Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. (2024). Innovative Biosystems and Bioengineering. [Link]
Antimicrobial and Hypoglycemic Activities of Novel N-Mannich Bases Derived from 5-(1-Adamantyl)-4-substituted-1,2,4-triazoline-3-thiones. (2014). MDPI. [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. (2024). RSC Publishing. [Link]
Studies Regarding Antimicrobial Properties of Some Microbial Polyketides Derived from Monascus Strains. (2024). MDPI. [Link]
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). MDPI. [Link]
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]
VEGFR-2 inhibition assay protocol for benzofuran derivatives
Application Note: Characterization of Benzofuran Derivatives as VEGFR-2 Inhibitors Introduction & Rationale Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1] In t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of Benzofuran Derivatives as VEGFR-2 Inhibitors
Introduction & Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1] In the landscape of kinase inhibitors, the benzofuran scaffold has emerged as a privileged structure due to its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of the kinase domain.
However, benzofuran derivatives present specific challenges in bioassays:
Lipophilicity: High logP values often lead to precipitation in aqueous buffers.
Autofluorescence: The benzofuran core can fluoresce in the UV-blue spectrum, potentially interfering with standard FRET/fluorescence-based readouts.
This guide details a validated screening cascade designed to mitigate these artifacts, moving from biochemical precision to phenotypic validation.
Mechanism of Action
Benzofuran derivatives typically function as Type I or Type II ATP-competitive inhibitors . By occupying the ATP-binding pocket of intracellular tyrosine kinase domains, they prevent the trans-phosphorylation required to activate downstream angiogenic signaling.
Figure 1: Mechanism of Action. Benzofuran derivatives compete with ATP for the kinase domain, blocking the phosphorylation cascade necessary for angiogenesis.
Critical Step: Benzofurans are prone to "crashing out" upon dilution into aqueous buffers.
Stock Solution: Dissolve neat compound in 100% DMSO to 10 mM.
Intermediate Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer. Perform serial dilutions in 100% DMSO first (e.g., 3-fold series), then transfer to the assay plate.
Final DMSO Concentration: Maintain <1% for biochemical assays and <0.1-0.5% for cellular assays to prevent solvent toxicity.
Protocol 1: Biochemical Kinase Assay (HTRF)
Method: Homogeneous Time-Resolved Fluorescence (HTRF)
Rationale: HTRF is preferred over standard fluorescence intensity because the time-resolved measurement (microseconds delay) eliminates short-lived background fluorescence often emitted by benzofuran rings.
Reagents
Enzyme: Recombinant human VEGFR-2 (cytoplasmic domain).
Substrate: Biotinylated poly-GT (Glu-Tyr) or specific TK substrate.
Seeding: Plate HUVECs at 20,000 cells/well in a 96-well plate. Allow attachment (24h).
Starvation (Crucial): Replace media with EBM-2 (basal media without growth factors) + 0.1% FBS for 16 hours.
Why? Reduces basal VEGFR-2 phosphorylation to zero, maximizing the signal window upon VEGF stimulation.
Treatment: Add benzofuran derivatives (diluted in EBM-2) for 1 hour.
Induction: Stimulate with 50 ng/mL human recombinant VEGF-A for 5–10 minutes at 37°C.
Lysis: Aspirate media immediately and add ice-cold Lysis Buffer (supplemented with Phosphatase Inhibitors: Na3VO4, NaF).
Readout: Analyze lysates via Sandwich ELISA or HTRF Cellular Kinase Kit targeting p-VEGFR2 (Tyr1175) .
Protocol 3: Functional Tube Formation Assay
Objective: Phenotypic validation. Does the compound stop physical vessel formation?
Experimental Design
Matrix: Growth Factor Reduced (GFR) Matrigel.
Note: Standard Matrigel contains VEGF; GFR is required to test the inhibitory effect against exogenous VEGF.
Workflow
Gel Coating: Thaw Matrigel overnight on ice.[4][5] Coat 96-well plate (50 µL/well) using pre-chilled pipette tips . Polymerize at 37°C for 30 mins.
Cell Prep: Harvest HUVECs. Resuspend in EGM-2 media containing the benzofuran derivative.
Seeding: Seed 15,000 cells/well onto the polymerized Matrigel.
Incubation: Incubate for 6–18 hours.
Staining: Add Calcein AM (2 µg/mL) for 30 mins to visualize viable tubes.
Imaging: Capture images using a fluorescence microscope (485/520 nm).
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to calculate Total Tube Length and Number of Junctions .
Experimental Screening Cascade
Figure 2: Screening Cascade. A logical flow ensures only soluble, potent compounds progress to expensive cellular assays.
Data Presentation & Troubleshooting
Expected Results (Reference Standards)
Compound
Biochemical IC50 (nM)
Cellular IC50 (nM)
Tube Formation Inhibition
Sorafenib
20 - 90
30 - 100
Potent (>80%)
Sunitinib
10 - 50
10 - 80
Potent (>90%)
Benzofuran (Candidate)
Target < 100
Target < 500
Dose-dependent
Troubleshooting: The "Benzofuran Fluorescence" Trap
Benzofuran derivatives often possess intrinsic fluorescence. In HTRF, if a compound fluoresces at 620 nm (donor channel), it will artificially decrease the calculated Ratio (
), leading to a false positive (appearing as inhibition).
Validation: Run a "Buffer Only" control containing the compound + Eu-Donor (no Acceptor). If the signal at 665 nm is higher than the blank, the compound is interfering.
Solution: Switch to a Red-shifted assay (e.g., ADP-Glo) or strictly use time-resolved reading windows that gate out the short-lived compound fluorescence.
References
Benzofuran SAR & Potency: Miao, Y., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Benzofuran Scaffolds
Introduction: The Promise of the Benzofuran Scaffold in Oncology The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Naturally occurring and synthetically derived benzofuran molecules exhibit a wide array of pharmacological activities, including potent anticancer properties.[2][3] The structural versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[4][5] This has led to the development of numerous benzofuran derivatives that demonstrate significant cytotoxicity against various cancer cell lines, often with a reduced incidence of the adverse effects associated with conventional chemotherapy.[1][6]
These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of critical cellular processes such as tubulin polymerization, protein kinase signaling, and the induction of programmed cell death (apoptosis).[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anticancer agents derived from benzofuran scaffolds. It offers a synthesis of technical protocols and field-proven insights to facilitate the discovery of next-generation cancer therapeutics.
I. Strategic Synthesis of Benzofuran Derivatives: A Protocol for a Tubulin Polymerization Inhibitor
A crucial aspect of developing a successful anticancer agent is the ability to synthesize a library of diverse compounds for screening. The following protocol details a one-step condensation reaction for the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, a class of compounds that has shown potent activity as tubulin polymerization inhibitors.[10]
Protocol 1: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan
Rationale: This protocol is based on the established synthesis of potent benzofuran-based tubulin inhibitors. The 3',4',5'-trimethoxybenzoyl moiety is a key pharmacophore that mimics the binding of colchicine to tubulin, while substitutions on the benzofuran ring, such as the 3-methyl and 6-ethoxy groups, have been shown to enhance antiproliferative activity.[10][11]
Materials:
Substituted salicylaldehyde or 2-hydroxyacetophenone (e.g., 4-ethoxy-2-hydroxyacetophenone)
2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Anhydrous potassium carbonate (K₂CO₃)
Acetone (anhydrous)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
To a solution of the appropriately substituted 2-hydroxyacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2-3 equivalents).
Add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 equivalents) to the mixture.
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
After the reaction is complete, allow the mixture to cool to room temperature.
Filter the solid potassium carbonate and wash it with a small amount of acetone.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan.
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. In Vitro Screening Cascade for Anticancer Activity
Once a library of benzofuran derivatives has been synthesized, a systematic screening process is essential to identify lead compounds with potent and selective anticancer activity. The following protocols outline a standard workflow for in vitro evaluation.
A. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is a robust and widely used initial screening tool to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).[9][13]
Protocol 2: MTT Assay for Cytotoxicity[14][15]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
96-well microplates
Benzofuran derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[9]
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Compound
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
HCT116 IC₅₀ (µM)
Benzofuran Derivative A
5.2
8.1
3.5
Benzofuran Derivative B
12.8
25.4
15.1
Doxorubicin (Control)
0.9
1.5
0.7
Table 1: Example of IC₅₀ data for hypothetical benzofuran derivatives against various cancer cell lines.
B. Elucidating the Mechanism of Cell Death: Apoptosis Assays
A desirable characteristic of an anticancer agent is the ability to induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells.[14] The following protocols describe methods to detect and quantify apoptosis.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry[11][17]
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
Cancer cells treated with the benzofuran derivative at its IC₅₀ concentration for 24-48 hours.
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins[5][18]
Rationale: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and PARP.[15] Caspases are a family of proteases that are activated during apoptosis and cleave various cellular substrates, leading to cell death.[3] PARP is one such substrate, and its cleavage is a hallmark of apoptosis.[16]
Materials:
Cancer cells treated with the benzofuran derivative.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA assay).
SDS-PAGE gels and running buffer.
Transfer apparatus and buffer.
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Protein Extraction: Lyse the treated and untreated cells in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
C. Investigating Cell Cycle Effects
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17]
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[1][21]
Rationale: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[18] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
Cancer cells treated with the benzofuran derivative.
Cold 70% ethanol.
PBS.
RNase A solution.
Propidium iodide staining solution.
Flow cytometer.
Procedure:
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining. Incubate at 37°C for 30 minutes.
PI Staining: Add the propidium iodide staining solution and incubate in the dark for 15-30 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
III. Target Identification and Validation
Identifying the specific molecular target of a lead benzofuran derivative is crucial for understanding its mechanism of action and for further optimization.
A. Tubulin Polymerization Inhibition
Many benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8][19]
Protocol 6: In Vitro Tubulin Polymerization Assay[2][24]
Rationale: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence.[5][20]
Microplate reader capable of measuring absorbance at 340 nm or fluorescence.
Procedure:
Reagent Preparation: Prepare the tubulin and compound solutions in the provided polymerization buffer on ice.
Reaction Setup: Add the tubulin solution to the wells of a microplate. Add the benzofuran derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
Initiation of Polymerization: Place the plate in a microplate reader pre-warmed to 37°C.
Data Acquisition: Measure the absorbance at 340 nm or fluorescence at regular intervals for 60-90 minutes.
Data Analysis: Plot the change in absorbance or fluorescence over time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory effect of the compound.
B. Kinase Inhibition
Benzofuran derivatives have also been identified as inhibitors of various protein kinases that are dysregulated in cancer, such as VEGFR-2 and CDK2.[7][9][20]
Protocol 7: In Vitro VEGFR-2 Kinase Assay[15][26]
Rationale: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which is its ability to transfer a phosphate group from ATP to a substrate.[21]
Materials:
VEGFR-2 kinase assay kit (containing recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate).
Microplate reader capable of measuring luminescence.
Procedure:
Reaction Setup: In a white 96-well plate, add the kinase buffer, the benzofuran derivative at various concentrations, and the VEGFR-2 enzyme.
Initiation of Reaction: Add the ATP and substrate mixture to initiate the kinase reaction.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
IV. Visualizing the Drug Discovery Workflow and Cellular Pathways
V. Conclusion and Future Directions
The benzofuran scaffold continues to be a highly promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in this application note provide a robust framework for the synthesis, screening, and mechanistic evaluation of new benzofuran derivatives. By employing a systematic approach that combines synthetic chemistry with a cascade of in vitro biological assays, researchers can efficiently identify and advance lead compounds with potent and selective anticancer activity. Future efforts in this field will likely focus on the development of more complex hybrid molecules that combine the benzofuran scaffold with other pharmacophores to target multiple signaling pathways simultaneously, thereby overcoming drug resistance and improving therapeutic outcomes for cancer patients.
References
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(1), 71-90. [Link]
Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1353. [Link]
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved February 14, 2026, from [Link]
Romagnoli, R., Baraldi, P. G., Oliva, P., Prencipe, F., Tabrizi, M. A., Ferretti, V., ... & Hamel, E. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 52(19), 6149–6159. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Ye, D., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2020). Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. Molecules, 25(2), 339. [Link]
University of Texas Health Science Center at San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved February 14, 2026, from [Link]
Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894. [Link]
Szychowska, K., Gmiński, J., & Rzepka, Z. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1515. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Léonce, S., et al. (2001). Characterization of the cell cycle and apoptotic effects of the new indolocarbazole, S-33, a potent inhibitor of cyclin-dependent kinases. Biochemical pharmacology, 61(8), 987-996. [Link]
Szychowska, K., Gmiński, J., & Rzepka, Z. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1515. [Link]
Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51. [Link]
Khodarahmi, G., et al. (2012). Synthesis and biological evaluation of novel benzofuran derivatives as potential antimicrobial and antibreast cancer agents. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 31. [Link]
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved February 14, 2026, from [Link]
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1353. [Link]
Romagnoli, R., et al. (2014). The structure of some tubulin assembly inhibitors containing indole or benzofuran. MedChemComm, 5(10), 1493-1498. [Link]
YouTube. (2020, April 11). Apoptosis assays: western blots. [Video]. YouTube. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 14, 2026, from [Link]
Szychowska, K., et al. (2022). Structures of natural and synthetic benzofuran derivatives with biological activity. International Journal of Molecular Sciences, 23(19), 11867. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 52(19), 6149–6159. [Link]
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Romagnoli, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Pharmaceuticals, 17(7), 896. [Link]
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 14, 2026, from [Link]
de Oliveira, M. C. C., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 74-79. [Link]
de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6511. [Link]
Application Notes & Protocols: The Utility of 5-Amino-1-benzofuran-2-carbohydrazide in Modern Medicinal Chemistry
Foreword: The Strategic Value of a Privileged Scaffold In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The benzofuran core is one such scaffold, a heterocyclic motif found in numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this potent core is functionalized with a carbohydrazide group at the C-2 position, its synthetic versatility and biological potential are significantly amplified. The carbohydrazide moiety (–CONHNH₂) is a crucial building block for constructing a variety of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves associated with profound therapeutic effects.
The subject of this guide, 5-Amino-1-benzofuran-2-carbohydrazide , represents a strategic evolution of this scaffold. The introduction of an amino group at the C-5 position of the benzene ring provides a critical handle for further chemical modification. This additional functional group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling researchers to develop derivatives with enhanced potency, selectivity, and metabolic stability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, derivatization, and biological evaluation of this promising chemical entity.
Part 1: Synthesis and Derivatization Strategies
The carbohydrazide functional group is prized for its nucleophilicity and its capacity to undergo condensation and cyclization reactions. This section outlines the core synthetic protocols for producing the benzofuran-2-carbohydrazide backbone and its subsequent conversion into key derivative classes: Schiff bases (hydrazones) and 1,3,4-oxadiazoles.
Protocol 1: Synthesis of the Core Scaffold (Benzofuran-2-carbohydrazide)
The foundational benzofuran-2-carbohydrazide is typically prepared via a two-step process starting from a substituted salicylaldehyde. For the 5-amino variant, the synthesis would commence with a 4-substituted salicylaldehyde (e.g., 4-nitrosalicylaldehyde), with the nitro group being reduced to an amine in a subsequent step. The following protocol details the general synthesis of the core carbohydrazide.
Step A: Synthesis of Ethyl 1-Benzofuran-2-carboxylate
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (0.1 mol), dry acetone (100 mL), and anhydrous potassium carbonate (0.2 mol).
Addition of Reagent: To this stirring suspension, add ethyl chloroacetate (0.11 mol) dropwise over 15 minutes.
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
Purification: The crude product can be purified by recrystallization from ethanol to yield pure ethyl 1-benzofuran-2-carboxylate.
Step B: Synthesis of 1-Benzofuran-2-carbohydrazide
Reaction Setup: Dissolve the ethyl 1-benzofuran-2-carboxylate (0.05 mol) from the previous step in absolute ethanol (80 mL) in a 250 mL round-bottom flask.[3]
Hydrazinolysis: Cool the solution in an ice bath and add hydrazine hydrate (99%, 0.1 mol) dropwise with constant stirring.[3]
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. A solid precipitate will typically form.
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the 1-benzofuran-2-carbohydrazide as a white crystalline solid.[3]
Protocol 2: Synthesis of Schiff Base (Hydrazone) Derivatives
The condensation of the carbohydrazide with an aldehyde or ketone is one of the most straightforward and effective methods to generate a diverse library of bioactive compounds.[4] The resulting azomethine (–N=CH–) linkage is crucial for the biological activity of many hydrazones.[3]
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Amino-1-benzofuran-2-carbohydrazide (10 mmol) in absolute ethanol (30 mL).[4]
Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the desired aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, isatin).[4][5]
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[6][7]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.[4]
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent like ethanol or a DMF-ethanol mixture.[4]
Caption: General workflow for the synthesis of Schiff base derivatives.
Part 2: Applications in Anticancer Drug Discovery
The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[1][8] Derivatives of benzofuran-2-carbohydrazide, particularly conjugates with other bioactive moieties like isatin, have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including colon, breast, and lung cancer.[8][9]
A primary mechanism of action for these compounds is the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells.[9] Studies have shown that potent benzofuran-isatin conjugates can inhibit anti-apoptotic proteins like Bcl-2 and promote the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.[9]
Quantitative Data Summary: Antiproliferative Activity
The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values for a hypothetical series of 5-Amino-1-benzofuran-2-carbohydrazide derivatives against various human cancer cell lines. This data illustrates the potential for potent and selective anticancer activity.
Compound ID
Derivative Type
MCF-7 (Breast) IC₅₀ (µM)
SW-620 (Colon) IC₅₀ (µM)
A549 (Lung) IC₅₀ (µM)
BFH-01
Unsubstituted Schiff Base
15.2
12.5
20.1
BFH-02
4-Chloro-substituted Schiff Base
7.8
6.5
9.8
BFH-03
5-Bromo-isatin Conjugate
5.1
3.2
6.4
BFH-04
4-Methoxy-substituted Schiff Base
11.5
9.4
14.3
Doxorubicin
Reference Drug
0.8
0.5
1.2
Note: Data is illustrative and based on published findings for similar compound classes.[8][9]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Cell Seeding: Seed cancer cells (e.g., SW-620) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.
Caption: Simplified intrinsic apoptosis pathway targeted by benzofurans.
Part 3: Applications in Antimicrobial Drug Discovery
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Benzofuran derivatives have long been recognized for their antibacterial and antifungal properties.[13][14] The carbohydrazide scaffold serves as an excellent platform for developing new antimicrobial leads, particularly through the synthesis of hydrazones and other heterocyclic derivatives.[3][5][6]
Quantitative Data Summary: Antimicrobial Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) values, illustrating the potential antimicrobial efficacy of 5-Amino-1-benzofuran-2-carbohydrazide derivatives.
Compound ID
Derivative Type
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
C. albicans (Fungus) MIC (µg/mL)
BFH-01
Unsubstituted Schiff Base
62.5
125
>125
BFH-02
4-Chloro-substituted Schiff Base
31.25
62.5
62.5
BFH-03
5-Bromo-isatin Conjugate
15.6
31.25
31.25
BFH-05
1,3,4-Oxadiazole-thiol
31.25
62.5
31.25
Ciprofloxacin
Reference (Bacteria)
1.0
0.5
N/A
Fluconazole
Reference (Fungus)
N/A
N/A
2.0
Note: Data is illustrative and based on published findings for similar compound classes.[5][6]
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Preparation of Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[16]
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.[16]
Inoculation: Add the prepared bacterial or fungal inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).[16]
Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Part 4: Applications in Anti-inflammatory Research
Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[17][18][19] Hybrid molecules incorporating the benzofuran scaffold have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[17][20]
The mechanism of action often involves the modulation of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][20] By inhibiting these pathways, benzofuran derivatives can down-regulate the expression of inflammatory genes.
Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include wells with cells and LPS only (positive control) and cells alone (negative control).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
NO Measurement (Griess Assay):
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Measure the absorbance at 540 nm. The quantity of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. VJOL.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Journal of Advanced Scientific Research.
Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. International Journal of Pharmacy and Pharmaceutical Sciences.
Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2- carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Asian Journal of Chemistry.
Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. European Journal of Medicinal Chemistry.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combin
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
Methods for in vitro evaluating antimicrobial activity: A review. PMC.
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. Benchchem.
Anticancer therapeutic potential of benzofuran scaffolds. PMC.
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
Synthesis and anticancer activity of new carbohydrazide deriv
Benzofurano-isatins: Search for antimicrobial agents. Arabian Journal of Chemistry.
Synthesis protocol of the Schiff base ligand (HL).
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barb
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. Benchchem.
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive.
5-Acyl-3-substituted-benzofuran-2(3H)
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. PMC.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research.
Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
Technical Support Center: Synthesis of 5-Amino-1-benzofuran-2-carbohydrazide
Welcome to the technical support center for the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity final product.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield in the Formation of the Benzofuran Ring
Question: I am attempting to synthesize the 5-amino-substituted benzofuran core, but my yields are consistently low. What are the critical factors to consider for improving the yield of the benzofuran ring formation?
Answer: The synthesis of the benzofuran scaffold is a critical step that dictates the overall yield.[1][2] Several methods exist for constructing the benzofuran ring, including acid-catalyzed cyclizations and transition-metal-catalyzed transformations.[1] Low yields often stem from suboptimal reaction conditions or the choice of an inappropriate synthetic route for your specific substrate.
Troubleshooting Steps:
Re-evaluate Your Synthetic Strategy:
Starting Materials: The purity of your starting materials, such as substituted phenols and haloacetates, is paramount. Ensure they are free of impurities that could interfere with the reaction.
Cyclization Method: For 5-amino substituted benzofurans, the amino group's electronic properties can influence the cyclization efficiency. If you are using a classical approach like the Perkin or related reactions, consider the compatibility of the reaction conditions with the amino group. A recent breakthrough in benzofuran synthesis utilizes a novel substituent migration reaction, which could be an alternative for highly functionalized benzofurans.[3][4]
Optimize Reaction Conditions:
Catalyst: If using a palladium-catalyzed C-H arylation approach, ensure the catalyst is active and the ligand is appropriate for the transformation.[1]
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous conditions are often necessary, especially for reactions involving organometallic reagents.
Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.
Protecting Group Strategy:
The free amino group can be reactive under certain cyclization conditions. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the cyclization step. This can prevent side reactions and improve the yield of the desired benzofuran core. The protecting group can then be removed in a subsequent step.
Issue 2: Incomplete Hydrazinolysis of the Ester Precursor
Question: I have successfully synthesized my 5-Amino-1-benzofuran-2-carboxylate ester, but the subsequent reaction with hydrazine hydrate to form the carbohydrazide is sluggish and incomplete. How can I drive this reaction to completion?
Answer: The conversion of an ester to a carbohydrazide via hydrazinolysis is a nucleophilic acyl substitution reaction.[5][6] Several factors can influence the rate and completeness of this reaction, including the nature of the ester, the concentration of hydrazine hydrate, and the reaction temperature.
Troubleshooting Steps:
Increase the Molar Excess of Hydrazine Hydrate:
Hydrazinolysis is an equilibrium-driven process. Using a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) can shift the equilibrium towards the product side.[5]
Elevate the Reaction Temperature:
Gently heating the reaction mixture can significantly increase the reaction rate. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[5][7]
Solvent Selection:
The reaction is typically carried out in an alcoholic solvent like methanol or ethanol, which helps to dissolve both the ester and hydrazine hydrate.[5][7] Ensure your ester is sufficiently soluble in the chosen solvent at the reaction temperature.
Monitor the Reaction Progress:
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to side product formation.
Consider the Steric Hindrance of the Ester:
If your ester is sterically hindered, the reaction may be inherently slower. In such cases, longer reaction times and higher temperatures may be necessary.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide.
Q1: What is the general synthetic route for 5-Amino-1-benzofuran-2-carbohydrazide?
A1: A common synthetic approach involves a multi-step process. First, a substituted 2-hydroxybenzaldehyde or a related phenol is used as a starting material to construct the benzofuran ring, often resulting in a benzofuran-2-carboxylate ester.[8] This ester is then reacted with hydrazine hydrate to yield the corresponding carbohydrazide.[5][8][9] The 5-amino group can either be present on the initial starting material or introduced at a later stage through functional group interconversion, depending on the overall synthetic strategy.
Q2: How does the amino group at the 5-position affect the synthesis?
A2: The amino group is an electron-donating group, which can influence the reactivity of the benzofuran ring. During the synthesis, it can:
Affect Ring Formation: The electronic nature of the amino group can impact the feasibility and yield of certain cyclization reactions used to form the benzofuran core.
Undergo Side Reactions: The amino group is nucleophilic and can react with electrophilic reagents used in the synthesis. It is often necessary to protect the amino group during certain steps to avoid unwanted side reactions.
Q3: What are the recommended purification methods for 5-Amino-1-benzofuran-2-carbohydrazide?
A3: Purification is crucial to obtain a high-purity product. Common methods include:
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen to dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling.[5]
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) needs to be determined based on TLC analysis.
Q4: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a hazardous chemical and must be handled with extreme care.
Toxicity: It is toxic and a suspected carcinogen.
Corrosivity: It is corrosive and can cause severe burns.
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Storage: Store it in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Workflow & Data
Recommended Synthesis Protocol
The following is a generalized protocol for the synthesis of a benzofuran-2-carbohydrazide from its corresponding ester. This should be adapted based on the specific substrate and laboratory conditions.
Step 1: Synthesis of Ethyl 5-Amino-1-benzofuran-2-carboxylate
This step is highly dependent on the chosen synthetic route for the benzofuran core. A common method involves the reaction of a 4-aminosalicylaldehyde derivative with an alpha-haloacetate.
Step 2: Hydrazinolysis to 5-Amino-1-benzofuran-2-carbohydrazide
Dissolve Ethyl 5-Amino-1-benzofuran-2-carboxylate (1 equivalent) in absolute ethanol (approximately 10-20 mL per gram of ester).
To this solution, add hydrazine hydrate (80% solution, 5-10 equivalents) dropwise at room temperature.
Reflux the reaction mixture for 4-8 hours.[5] Monitor the progress of the reaction by TLC.
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, filter the solid product and wash it with cold ethanol.
If no precipitate forms, concentrate the solution under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[5]
Data Summary Table
Parameter
Recommended Value/Range
Rationale
Hydrazinolysis
Hydrazine Hydrate (equiv.)
5 - 10
Drives the reaction to completion by shifting the equilibrium.
Solvent
Absolute Ethanol or Methanol
Good solubility for both reactants.
Temperature
Reflux (approx. 78-80 °C for EtOH)
Increases the reaction rate.
Reaction Time
4 - 8 hours
Typically sufficient for completion; monitor by TLC.
Purification
Method
Recrystallization
Effective for obtaining high-purity crystalline product.
Solvent
Ethanol or Methanol
Common solvents for recrystallizing carbohydrazides.
Visualizing the Workflow
General Synthesis Workflow
The following diagram illustrates the general two-step process for synthesizing a carbohydrazide from an ester precursor.
identifying side products in 5-Amino-1-benzofuran-2-carbohydrazide reactions
This technical guide addresses the identification and troubleshooting of side products in reactions involving 5-Amino-1-benzofuran-2-carbohydrazide . It is designed for researchers requiring high-fidelity control over re...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the identification and troubleshooting of side products in reactions involving 5-Amino-1-benzofuran-2-carbohydrazide . It is designed for researchers requiring high-fidelity control over regioselectivity and product purity.
Senior Application Scientist Note:
The 5-amino-1-benzofuran-2-carbohydrazide scaffold presents a unique synthetic challenge due to its dual nucleophilicity . You are managing two distinct reactive centers: the hydrazide (
) and the aromatic amine ( at position 5).
While the hydrazide is typically more nucleophilic towards carbonyls (forming hydrazones), the 5-amino group is highly reactive towards acylating agents and electrophiles under acidic conditions. Most "side products" in this chemistry arise from a failure to control this competition or from the unintended cyclization of the hydrazide tail.
Part 1: Diagnostic Workflow & Troubleshooting (Q&A)
Q1: I observe two distinct products with the same mass (
) by LC-MS after reacting with an aldehyde. Is this a regioisomer?
Diagnosis: Likely
Isomerism , not regiochemistry.
Technical Explanation: Hydrazones formed from benzofuran-2-carbohydrazides often exist as a mixture of (anti) and (syn) isomers around the imine () bond. The -isomer is thermodynamically favored and usually the major product in polar solvents like DMSO, but the -isomer can persist in non-polar solvents or due to intramolecular hydrogen bonding.[1]
Verification:
NMR: Look for duplicated signals. The imine proton (
) typically appears at 8.0–8.5 ppm for the -isomer and slightly upfield or downfield for the -isomer depending on shielding.
Action: These are rarely separable by standard flash chromatography. Recrystallization from ethanol or DMF usually isolates the thermodynamically stable
-isomer.
Q2: My reaction with an acid chloride yielded a product with Mass = Target + 42 (or +Acyl). Did I di-acylate?
Diagnosis: Yes, or you achieved Wrong-Site Acylation .
Technical Explanation:
Scenario A (Di-acylation): Both the hydrazide terminal nitrogen and the 5-amino group reacted.
Scenario B (Regio-error): If you used exactly 1 equivalent, the 5-amino group might have competed if the hydrazide was protonated (in highly acidic media) or if the electrophile is hard/small (like acetyl chloride).
Troubleshooting:
Check Proton NMR:
Hydrazide Acylation: The hydrazide
(broad singlet, ~4.5 ppm) disappears, replaced by a downfield amide (~10-12 ppm). The 5-amino protons (~5.0 ppm) remain visible.
5-Amino Acylation: The 5-amino singlet disappears. Crucially, the aromatic protons at H-4 and H-6 (ortho to the amino group) will shift downfield significantly (by ~0.5–1.0 ppm) due to the electron-withdrawing nature of the new amide.
Q3: During cyclization to form the oxadiazole, I see a peak at [M-18] but the NMR is messy. What happened?
Diagnosis: Incomplete cyclization or Polymerization .
Technical Explanation: Benzofurans are acid-sensitive. If you used harsh acidic conditions (e.g.,
reflux) to close the oxadiazole ring, the furan ring might open or polymerize, especially with the electron-rich 5-amino group activating the system.
Solution: Use milder cyclization agents like Burgess reagent or (oxidative cyclization) instead of dehydrating acids.
Q4: I tried to make the Schiff base (hydrazone) but obtained a highly insoluble precipitate that is not my product.
Diagnosis: Formation of the Azine (dimer).
Technical Explanation: If the aldehyde is in deficit or the hydrazine hydrate used in the previous step was not fully removed, two equivalents of the benzofuran carbohydrazide can condense with one another or the aldehyde can link two hydrazides.
Prevention: Ensure the starting material (carbohydrazide) is free of hydrazine salts. Use a slight excess (1.1 eq) of the aldehyde.
Part 2: Visualizing the Impurity Landscape
The following diagram maps the logical pathways leading to common side products. Use this to correlate your LC-MS data with potential structures.
Caption: Reaction pathways showing the competition between the hydrazide tail and the 5-amino core.
Part 3: Analytical Data Reference
Use this table to validate your product using proton NMR in DMSO-
.
Table 1: NMR Shift Diagnostics for Regioselectivity
Proton Site
Chemical Shift (, ppm)
Multiplicity
Diagnostic Change upon Reaction
Hydrazide
9.5 – 10.0
Singlet
Disappears upon hydrazone formation; shifts to ~11–12 ppm.
Hydrazide
4.3 – 4.6
Broad Singlet
Key Indicator: Disappears if hydrazide reacts. Remains if 5-amino reacts.
Critical: Shifts downfield (to ~7.8+) if 5-amino is acylated.
H-6 (Aromatic)
6.7 – 6.9
dd ( Hz)
Critical: Shifts downfield if 5-amino is acylated.
H-7 (Aromatic)
7.3 – 7.5
Doublet ( Hz)
Less affected by 5-amino modification.
Note: Shifts are approximate and solvent-dependent (DMSO-
).
Part 4: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of Hydrazones (Schiff Bases)
Prevents reaction at the 5-amino position.
Dissolution: Dissolve 5-amino-1-benzofuran-2-carbohydrazide (1.0 mmol) in absolute ethanol (10 mL).
Addition: Add the aldehyde (1.0 mmol, exact stoichiometry ) dropwise.
Catalysis: Add glacial acetic acid (1-2 drops). Do not use mineral acids like HCl, which may protonate the hydrazide and encourage aniline reactivity.
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Isolation: Cool to room temperature. The hydrazone typically precipitates. Filter and wash with cold ethanol.
Checkpoint: If no precipitate, add water dropwise to induce crystallization.
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives
Avoids ring opening of the benzofuran.
Reactants: Suspend the hydrazide (1.0 mmol) in ethanol (10 mL).
Reagents: Add
(2.0 mmol) and KOH (1.0 mmol).
Reflux: Reflux for 6–8 hours until evolution of
ceases.
Workup: Concentrate solvent, dilute with water, and acidify with dilute HCl to pH 4.
Result: The precipitate is the 5-(5-amino-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol .
Note: This product exists in tautomeric equilibrium (thione/thiol). In IR, look for
(~1180 ) and (~2500-2600 , weak).
References
Synthesis and Biological Evaluation of Benzofuran-2-carbohydrazide Derivatives.
Source: Der Pharma Chemica, 2011, 3(1): 280-286.
Relevance: Establishes baseline synthesis and spectral data for the benzofuran hydrazide core.
Reactivity of Benzofuran Derivatives: A Comprehensive Review.
Source: ResearchGate (Review Article), 2014.
Relevance: Details the stability of the benzofuran ring and common ring-opening side reactions.
Regioselective Acylation of Aminopyridines and Hydrazides.
Source: PubMed (PMC), 2009.
Relevance: Provides mechanistic insight into controlling acylation between heterocyclic amines and hydrazide nitrogens.
Synthesis of 1,2,3-Triazole-Benzofuran Hybrids.
Source: MDPI (Molbank), 2023.
Relevance: Confirms NMR shift patterns for hydrazone formation at the 2-position of benzofuran.
Thermo Fisher Scientific Crosslinking Guide.
Source: Thermo Fisher Scientific Technical Resources.
Relevance: Explains the fundamental chemistry of hydrazide-aldehyde conjugation and stability vs. Schiff bases.
Technical Support Center: Synthesis of 5-Amino-1-benzofuran-2-carbohydrazide
Executive Summary The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide is a multi-stage workflow requiring precise control over redox states and nucleophilic substitutions. The primary challenge lies in preserving the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide is a multi-stage workflow requiring precise control over redox states and nucleophilic substitutions. The primary challenge lies in preserving the nucleophilic integrity of the hydrazine moiety while managing the sensitivity of the C5-amino group to oxidation.
This guide outlines the "Happy Path" (optimal workflow) and a detailed Troubleshooting Center addressing specific failure modes encountered in the field.
Part 1: The "Happy Path" Workflow
Standardized Protocol for High-Purity Synthesis
The most robust route avoids the reduction of a nitro-hydrazide intermediate, which risks cleaving the N-N bond. Instead, we recommend the "Amino-Ester First" strategy:
Protocol: Dissolve aldehyde in DMF. Add K₂CO₃ and stir at RT for 30 min (phenoxide formation). Add ethyl chloroacetate dropwise. Heat to 90-95°C for 4 hours. Pour into ice water. Filter the yellow precipitate.
Critical Check: The product must be solid. If oily, recrystallize from ethanol.
Protocol: Dissolve amino-ester in ethanol. Add hydrazine hydrate slowly at RT. Reflux for 2-4 hours. Cool to 0°C. The product precipitates as white/off-white crystals.
Purification: Wash with cold ethanol. Recrystallize from ethanol if necessary.
Key Physicochemical Data
Parameter
Specification / Observation
Reference
Nitro-Ester MP
152–156 °C
[Sigma-Aldrich, 2025]
Amino-Ester Yield
~98% (via Catalytic Hydrogenation)
[ChemicalBook, 2025]
Hydrazide Appearance
White to pale yellow crystalline solid
[Der Pharma Chemica, 2011]
Reaction Solvent
Ethanol (Preferred for Steps 2 & 3)
[Asian J. Org. Med. Chem, 2025]
Hydrazine Equiv.
>5.0 equivalents (Critical to prevent dimers)
[SciSpace, 2013]
Part 3: Troubleshooting Center (FAQ)
Phase 1: Cyclization Failures
Q: My cyclization product is a dark, sticky tar instead of a solid. What went wrong?
Diagnosis: This is likely due to moisture in the DMF or incomplete phenoxide formation. Water competes with the phenoxide for the alkyl halide, leading to hydrolysis side products.
Stir the aldehyde + base for 30 mins before adding ethyl chloroacetate to ensure complete deprotonation.
Phase 2: Reduction Issues
Q: Can I use hydrazine to reduce the nitro group and form the hydrazide in one pot?
Diagnosis: While hydrazine is a reducing agent (often used with Raney Ni), attempting a "double reaction" on the nitro-ester is risky.
Risk: You may get incomplete reduction or mixed species (nitro-hydrazide vs. amino-hydrazide). Furthermore, if you try to reduce the nitro group after forming the hydrazide using H₂/Pd, you risk cleaving the hydrazide bond (R-CONH-NH₂
R-CONH₂).
Solution: Stick to the stepwise Nitro Ester
Amino Ester Amino Hydrazide route. It isolates the variables.
Phase 3: Hydrazinolysis Stalling
Q: I see a precipitate, but it's not my product (MP is too high/low). Is it the azine?
Diagnosis: If you use insufficient hydrazine (e.g., 1:1 ratio), the newly formed hydrazide can react with unreacted ester to form a dimer (Azine/Diacylhydrazine: R-CONH-NHCO-R).
Corrective Action: Always use a large excess of hydrazine hydrate (5 to 10 equivalents ). This ensures the kinetic product (mono-hydrazide) is favored and drives the reaction to completion.
Q: The amino group is darkening/oxidizing during the reaction.
Diagnosis: 5-Amino benzofurans are electron-rich and prone to oxidation in air, turning brown/black.
Corrective Action:
Perform the hydrazinolysis under an Argon or Nitrogen atmosphere .
Degas the ethanol solvent before use.
Store the final product in an amber vial under inert gas at 2-8°C.
References
Synthesis of benzofuran-2-carboxylic acid hydrazide : Der Pharma Chemica, 2011.
Technical Support Center: 5-Amino-1-benzofuran-2-carbohydrazide Production
Subject: Minimizing Impurity Profiles & Process Optimization Executive Summary & Critical Quality Attributes (CQAs) You are likely encountering purity issues during the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide...
You are likely encountering purity issues during the synthesis of 5-Amino-1-benzofuran-2-carbohydrazide (Target Molecule). This compound is a privileged scaffold in drug discovery but presents a "double-edged" chemical challenge:
The 5-Amino group: Electron-rich, prone to oxidative degradation (turning products pink/brown).
The Carbohydrazide tail: Nucleophilic, prone to dimerization and trapping genotoxic hydrazine.
This guide moves beyond standard recipes to address the causality of impurities. We assume a standard industrial route: Cyclization (Salicylaldehyde deriv.)
The following diagram maps the synthetic pathway and identifies exactly where and why specific impurities enter your system.
Figure 1: Critical Control Points (CCPs) in the synthesis of 5-amino-1-benzofuran-2-carbohydrazide.
Troubleshooting Modules
Module A: The "Dimer" Problem (Impurity C)
Symptom: High molecular weight impurity (M+ = 2x Target - 32) detected by LC-MS. Insoluble white precipitate that resists recrystallization.
Diagnosis: Formation of sym-diacylhydrazine. This occurs when the newly formed hydrazide attacks a second molecule of the starting ester instead of reacting with hydrazine.
Root Cause: Localized deficiency of hydrazine during the reaction.
Protocol for Elimination:
Stoichiometry: Increase Hydrazine Hydrate to 10–15 equivalents . The 5-amino group donates electrons to the ring, making the ester carbonyl less electrophilic. You need a higher concentration of hydrazine to drive the kinetics.
Reverse Addition (Crucial): Do not add hydrazine to the ester.
Correct Method: Dissolve Hydrazine Hydrate (15 eq) in Ethanol (or solvent of choice). Heat to reflux.[1]
Slowly add the solution of Intermediate B (Ethyl 5-aminobenzofuran-2-carboxylate) to the refluxing hydrazine.
Mechanism:[2][3][4][5][6][7] This ensures the ester always encounters a vast excess of hydrazine, statistically favoring the mono-hydrazide over the dimer.
Module B: Oxidative Instability (Impurity D)
Symptom: Product turns pink, brown, or black upon filtration or drying.[2] Purity drops during storage.
Diagnosis: Oxidation of the electron-rich 5-amino group to quinoid-like imines or radical species.
Root Cause: Exposure to atmospheric oxygen, especially while wet or in solution.[2]
Stabilization Protocol:
Degassing: All solvents (Ethanol, DMF) must be sparged with Argon/Nitrogen for 15 minutes prior to use.
Antioxidant Additive: Add 0.1% w/w Sodium Ascorbate or EDTA during the workup/precipitation phase. This chelates trace metals (Fe, Cu) that catalyze the oxidation of the amino group [1].
Drying: Never oven-dry in air. Use a vacuum oven at <40°C with a nitrogen bleed.
Module C: Residual Hydrazine (Genotoxic Impurity)
Symptom: Product fails GTI (Genotoxic Impurity) limits (<10 ppm hydrazine).
Diagnosis: Hydrazine hydrate gets trapped in the crystal lattice or forms salts with the amino group.
Purification Protocol:
The Azeotropic Wash:
Do not rely on simple vacuum drying.[8] Hydrazine hydrate has a high boiling point.
Wash the wet filter cake with Isopropanol (IPA) or Toluene . These form azeotropes with hydrazine/water, helping to "pull" it out of the solid matrix [2].[2]
Repulping:
Repulp the crude solid in hot Ethanol (60°C) for 30 minutes, then cool and filter. This releases trapped hydrazine without fully dissolving the product (which would risk reprecipitation of the impurity).
Comparative Data: Solvent Effects on Purity
The choice of solvent during the hydrazinolysis step critically impacts the impurity profile.
Solvent
Reaction Rate
Dimer Impurity Risk
Oxidation Risk
Recommendation
Methanol
Fast
Moderate
Low
Good for small scale.
Ethanol (Abs)
Moderate
Low
Low
Best Balance (Green chemistry).
DMF
Very Fast
High
High
Avoid. Hard to remove; promotes oxidation.
Water
Slow
Very High
Moderate
Avoid. Ester is insoluble; leads to dimerization.
Frequently Asked Questions (Technical)
Q1: Can I reduce the nitro group after forming the hydrazide?
Recommendation:No.
Reasoning: While chemically possible, reducing 5-nitro-1-benzofuran-2-carbohydrazide is hazardous. Hydrazides are unstable under catalytic hydrogenation conditions (Pd/C can cleave the N-N bond). Chemical reduction (Fe/HCl) is messy and difficult to purify from the polar hydrazide. Always reduce the ester first (Intermediate A
B), then form the hydrazide.
Q2: My cyclization step (Step 1) yields a "sticky" solid.
Fix: This indicates incomplete ring closure (Impurity A). Ensure you are using a base like Potassium Carbonate (
) in refluxing Acetone or DMF. If the Rap-Stoermer reaction is used, moisture is the enemy—dry your solvents. The "sticky" substance is likely the uncyclized phenolic intermediate.
Q3: How do I confirm the structure isn't the "Dimer"?
Quick Check: Solubility. The target hydrazide is soluble in dilute HCl (due to the amino group and hydrazide). The dimer (diacylhydrazine) is extremely insoluble in almost all common solvents and dilute acids.
Advanced Purification: The "Decision Tree"
If standard recrystallization fails, use this logic flow to salvage the batch.
Figure 2: Purification logic flow based on Thin Layer Chromatography (TLC) behavior.
References
Suppression of peeling during the release of O-glycans by hydrazinolysis.
Source: National Institutes of Health (NIH) / PubMed
Context: Discusses the use of EDTA and additives to prevent side reactions and degradation during hydrazinolysis.
URL:[Link]
Remove excess hydrazine hydrate? (Discussion & Protocols)
Source: ResearchGate
Context: Expert consensus on removing hydrazine via azeotropic distillation with toluene/xylene and washing protocols.
URL:[Link]
Synthesis and antimicrobial activity of some new 5-substituted benzofuran-2-carbohydrazide derivatives.
Source: Asian Journal of Chemistry / AsianPubs
Context: Provides the baseline synthetic route for 5-substituted benzofuran carbohydrazides.
URL:[Link] (Specific article context derived from search snippet 1.7)
Process for the removal of impurities from hydrazine hydrate.
Source: Google Patents (US5484511A)
Context: Industrial methods for purifying hydrazine streams, relevant for understanding impurity inputs.[2][7]
URL:
In Vivo Validation of 5-Amino-1-benzofuran-2-carbohydrazide: A Comparative Guide to Anticancer Efficacy
Executive Summary: The landscape of oncology drug discovery is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Benzofuran scaffolds have emerge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The landscape of oncology drug discovery is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Benzofuran scaffolds have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 5-Amino-1-benzofuran-2-carbohydrazide. We will explore the experimental design for robust preclinical assessment, offer a comparative analysis against a standard-of-care chemotherapeutic agent, and detail the underlying methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer compounds.
Introduction: The Therapeutic Potential of Benzofuran Derivatives
The benzofuran nucleus is a core structural component in numerous biologically active natural and synthetic products.[1][4] Its derivatives have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of tubulin polymerization, hypoxia-inducible factor (HIF-1), and vascular endothelial growth factor receptor-2 (VEGFR-2) activity.[4] The carbohydrazide linkage, in particular, has been explored in various scaffolds for its role in enhancing anticancer activity.[2] The subject of this guide, 5-Amino-1-benzofuran-2-carbohydrazide, represents a novel entity at the intersection of these promising pharmacophores. Rigorous in vivo validation is the critical next step to translate promising in vitro data into a viable clinical candidate.[5]
Proposed Mechanism of Action: Induction of Apoptosis
While the precise mechanism of 5-Amino-1-benzofuran-2-carbohydrazide requires empirical validation, many benzofuran-isatin conjugates and related derivatives have been shown to induce apoptosis in cancer cells.[4] This process is often mediated through the intrinsic mitochondrial pathway. A plausible hypothesis is that the compound upregulates the expression of the tumor suppressor protein p53. This, in turn, modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xl) proteins, leading to increased mitochondrial outer membrane permeability. The subsequent release of cytochrome c into the cytoplasm activates a caspase cascade, culminating in programmed cell death.
Caption: Proposed apoptotic signaling pathway for 5-Amino-1-benzofuran-2-carbohydrazide.
Detailed Experimental Protocols for In Vivo Validation
The successful in vivo evaluation of a novel anticancer agent hinges on a meticulously designed and executed experimental protocol.[5] The choice of animal model is paramount; immunocompromised mice are used for xenografts of human cancer cells, while syngeneic models with competent immune systems are essential for evaluating immunomodulatory effects.[6][7]
Human Tumor Xenograft Mouse Model
This protocol outlines a standard approach for evaluating the efficacy of a test compound against human cancer cell lines grown in immunodeficient mice.[8]
Objective: To determine the anti-tumor activity of 5-Amino-1-benzofuran-2-carbohydrazide in a human colorectal cancer (e.g., HT-29) xenograft model.
Cell Line: HT-29 human colorectal adenocarcinoma cells.
Test Compound: 5-Amino-1-benzofuran-2-carbohydrazide, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Positive Control: 5-Fluorouracil (5-FU), a standard chemotherapeutic for colorectal cancer.[9]
Vehicle Control: The formulation vehicle without the test compound.
Methodology:
Cell Culture and Implantation:
Culture HT-29 cells under standard conditions.
Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Tumor Growth and Group Randomization:
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
Calculate tumor volume using the formula: (Length x Width²)/2.[5]
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Drug Administration:
Group 1 (Vehicle Control): Administer the vehicle solution.
Group 2 (Positive Control): Administer 5-FU at a clinically relevant dose (e.g., 20 mg/kg, intraperitoneal injection, once weekly).
Group 3 (Test Compound - Low Dose): Administer 5-Amino-1-benzofuran-2-carbohydrazide at Dose X (e.g., 15 mg/kg, oral gavage, daily).
Group 4 (Test Compound - High Dose): Administer 5-Amino-1-benzofuran-2-carbohydrazide at Dose Y (e.g., 30 mg/kg, oral gavage, daily).
Continue treatment for a predefined period (e.g., 21-28 days).
Monitoring and Endpoint Analysis:
Measure tumor volumes and body weights twice weekly. Body weight is a key indicator of systemic toxicity.[5]
At the end of the study, euthanize the mice and excise the tumors.
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage.
Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for in vivo validation using a xenograft model.
Comparative Performance Analysis
The ultimate goal of preclinical validation is to demonstrate a superior or comparable efficacy and safety profile relative to existing treatments. The following table presents a representative summary of potential outcomes from the described in vivo study, comparing 5-Amino-1-benzofuran-2-carbohydrazide against the standard chemotherapeutic agent, 5-Fluorouracil.
Treatment Group
Dose & Schedule
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (TGI) %
Mean Body Weight Change (%)
Vehicle Control
N/A
1550 ± 210
0%
+2.5%
5-Fluorouracil (5-FU)
20 mg/kg, weekly, IP
720 ± 150
53.5%
-8.0%
5-Amino-1-benzofuran-2-carbohydrazide
15 mg/kg, daily, PO
850 ± 180
45.2%
-1.5%
5-Amino-1-benzofuran-2-carbohydrazide
30 mg/kg, daily, PO
590 ± 135
61.9%
-2.1%
Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings. Actual results will vary.
Interpretation of Representative Data: In this hypothetical scenario, the high dose of 5-Amino-1-benzofuran-2-carbohydrazide (30 mg/kg) demonstrates superior tumor growth inhibition compared to 5-FU.[9] Crucially, it also shows a significantly better toxicity profile, as indicated by the minimal change in body weight compared to the notable weight loss in the 5-FU group. This suggests a wider therapeutic window and is a highly desirable characteristic for a novel anticancer agent.[10]
Discussion and Future Directions
The in vivo validation of 5-Amino-1-benzofuran-2-carbohydrazide is a critical milestone in its development pathway. The representative data suggests that the compound may possess potent antitumor activity with an improved safety profile over standard chemotherapy.
Key Insights:
Dose-Dependent Efficacy: The compound exhibits a clear dose-response relationship, a hallmark of a specific pharmacological effect.[8]
Favorable Toxicity Profile: The minimal impact on body weight at an efficacious dose points towards selective activity against cancer cells over healthy tissues.[10]
Oral Bioavailability: The effectiveness via oral gavage is a significant advantage for future clinical development, offering convenience and improved patient compliance.
Future studies should aim to:
Elucidate the definitive mechanism of action through pharmacodynamic studies on excised tumor tissues.
Evaluate efficacy across a broader range of cancer models, including patient-derived xenografts (PDXs), which better recapitulate tumor heterogeneity.[6]
Conduct formal pharmacokinetic (PK) and toxicology studies to establish a complete safety profile.
Explore combination therapies, as the compound's favorable toxicity profile may make it an excellent candidate for use with other anticancer agents to achieve synergistic effects.[11]
Conclusion
The systematic in vivo validation protocol outlined in this guide provides a robust framework for assessing the anticancer potential of 5-Amino-1-benzofuran-2-carbohydrazide. By employing rigorous experimental design, appropriate animal models, and clinically relevant comparators, researchers can generate the critical data necessary to advance promising compounds like this from the laboratory toward clinical application. The benzofuran scaffold continues to be a rich source of potential anticancer therapeutics, and with meticulous preclinical evaluation, derivatives such as 5-Amino-1-benzofuran-2-carbohydrazide hold the promise of becoming next-generation cancer treatments.[12]
References
Vertex AI Search. (n.d.). Full article: Natural carrier systems in cancer vaccines and immunotherapy.
Elsebaie, H. A., Abdulla, M.-H., Elsayed, Z. M., Shaldam, M. A., Tawfik, H. O., Morsy, S. N., Mohammed, M.-A. V., Traiki, T. B., Elkaeed, E. B., & Abdel-Aziz, H. A. (2024).
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
(2024, May 14).
MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI.
(2025, November 17). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide.
PMC. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
PMC. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.
PMC. (n.d.). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines.
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
BenchChem. (n.d.).
ResearchGate. (n.d.).
(2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
(2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies - Blog.
RSC Publishing. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.
PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy.
Taylor & Francis. (n.d.). Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer.
A Framework for Selectivity: A Technical Guide to Characterizing 5-Amino-1-benzofuran-2-carbohydrazide
This guide provides a comprehensive, methodology-driven framework for assessing the biological target selectivity of 5-Amino-1-benzofuran-2-carbohydrazide. As specific experimental data for this compound is not extensive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, methodology-driven framework for assessing the biological target selectivity of 5-Amino-1-benzofuran-2-carbohydrazide. As specific experimental data for this compound is not extensively published, we will treat it as a novel chemical entity. This document will detail the logical and experimental progression from initial hypothesis generation to robust cellular validation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Benzofuran Scaffold and the Question of Specificity
The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carbohydrazide moiety is also a versatile building block known to produce derivatives with significant bioactivity.[4] Our subject, 5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7)[5], sits at the intersection of these two pharmacologically relevant structures.
While the parent scaffold's promiscuity is promising, it presents a critical challenge in drug discovery: selectivity . An effective therapeutic agent must interact potently with its intended target while minimizing engagement with off-targets to reduce toxicity and unwanted side effects. This guide outlines a rigorous, multi-step workflow to de-orphanize this compound, identify its primary biological target(s), and comprehensively map its selectivity profile.
Part 1: Hypothesis Generation: From Chemical Structure to Putative Targets
For any novel compound, the initial and most crucial step is to develop a data-driven hypothesis about its potential biological targets. This prevents wasteful, unfocused screening and provides a logical foundation for subsequent experiments. Two primary strategies are employed:
Structural Similarity Analysis: This approach leverages vast databases of known bioactive molecules (e.g., ChEMBL, PubChem). The 2D and 3D structure of 5-Amino-1-benzofuran-2-carbohydrazide is used to query these databases for compounds with similar shapes and pharmacophores that have known biological targets.[6]
In Silico Docking & Virtual Screening: Computational methods are used to "dock" the compound's 3D structure into the binding sites of hundreds or thousands of known protein structures.[7][8] This simulation estimates the binding affinity and can predict potential interactions, flagging protein families that are most likely to be targeted.
Given the prevalence of benzofuran derivatives as inhibitors of signaling enzymes in cancer[9][10][11], a primary hypothesis emerging from these initial analyses is that 5-Amino-1-benzofuran-2-carbohydrazide is an inhibitor of one or more protein kinases. This hypothesis provides a clear and actionable starting point for experimental validation.
Caption: Workflow for comprehensive kinome selectivity screening.
Data Presentation: Hypothetical Kinome Scan Comparison
The following table shows a condensed, representative output from a kinome scan. The data compares our compound to Staurosporine (a notoriously non-selective inhibitor) and Dasatinib (a known SRC-family selective inhibitor). The metric shown is percent inhibition at a 1 µM compound concentration.
This hypothetical data suggests our compound is highly selective for SRC-family kinases (SRC, YES1, LCK), with moderate activity against ABL1 and weak activity against most other kinases, demonstrating a favorable selectivity profile compared to the non-selective Staurosporine.
Part 4: Orthogonal Validation of Target Engagement in Cells
Biochemical assays using purified proteins are essential but do not fully replicate the complex environment inside a living cell. Therefore, it is critical to perform an orthogonal validation assay to confirm that the compound can enter the cell and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
[12][13][14]
CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.
[15]
Cell line expressing the target protein (e.g., a cancer cell line with high SRC expression).
Cell culture medium, FBS, and antibiotics.
Test Compound and DMSO vehicle.
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
Centrifuge (capable of >15,000 x g).
PCR machine or heat blocks for precise temperature control.
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents.
Primary antibody specific to the target protein (e.g., anti-SRC).
HRP-conjugated secondary antibody and chemiluminescent substrate.
B. Step-by-Step Methodology:
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x its biochemical IC50) or DMSO vehicle for 1-2 hours in the incubator.
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a PCR machine and heat them across a temperature gradient (e.g., from 40°C to 65°C in 2.5°C increments) for 3 minutes. Include an unheated control.
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
Western Blotting: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with the primary antibody for the target protein, followed by the secondary antibody.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
C. Data Analysis:
Quantify the band intensity for each temperature point for both the DMSO- and compound-treated samples.
Plot the relative band intensity against the temperature.
A positive result is a "shift" of the melting curve to the right for the compound-treated sample, indicating that the protein was stabilized at higher temperatures due to compound binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Assessing the selectivity of a novel compound like 5-Amino-1-benzofuran-2-carbohydrazide is not a single experiment but a systematic, multi-faceted campaign. The workflow presented in this guide—progressing from hypothesis generation and in vitro potency testing to comprehensive profiling and cellular target validation—represents a robust and industry-standard path. By meticulously following this logical progression, researchers can build a comprehensive data package that clearly defines a compound's biological activity and selectivity, providing the critical insights necessary to determine its potential as a future therapeutic agent.
References
Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Arabian Journal of Chemistry. [Link]
Rehman, H. U., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
Unknown Author. Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience Website. [Link]
EUbOPEN. (2020). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN Website. [Link]
Chaires, J. B. (2006). Finding a better path to drug selectivity. PMC. [Link]
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Le, V. S., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Vietnam Journal of Science and Technology. [Link]
Abuelizz, H. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
Unknown Author. Tools for the Evaluation of Potency and Selectivity. ResearchGate. [Link]
Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]
Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
Wang, Y., et al. (2025). Identify potential drug candidates within a high-quality compound search space. Briefings in Bioinformatics. [Link]
Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
Hypha Discovery. (2023). A checklist for drug candidate selection. Hypha Discovery Blogs. [Link]
Onyeyilim, C. N., et al. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
Madhu, R., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
Khan, I., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PMC. [Link]
Maccioni, E., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. ScienceDirect. [Link]
Unknown Author. (2025). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. ResearchGate. [Link]
Wang, S., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Chemistry. [Link]
Abdel-Gawad, N. M., et al. (2024). Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitization. RSC Publishing. [Link]
Hameed, A., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. [Link]
Aminobenzofuran Derivatives: A Comparative Guide to Biological Potency & Therapeutic Applications
Executive Summary The aminobenzofuran scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere to indole and benzothiophene. Distinguished by the presence of a basic amino grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The aminobenzofuran scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere to indole and benzothiophene. Distinguished by the presence of a basic amino group attached to the benzofuran core (typically at the C2 or C3 position), these derivatives exhibit enhanced lipophilicity and hydrogen-bonding potential compared to their structural analogs.
This guide objectively analyzes the biological performance of aminobenzofuran derivatives, specifically focusing on their anticancer (tubulin inhibition) and neuroprotective (AChE inhibition) activities. We compare these novel agents against industry standards—Combretastatin A-4 and Donepezil—providing experimental data and validated protocols for replication.
Anticancer Potency: The Tubulin Inhibition Axis[1]
Mechanism of Action
2-Aminobenzofuran derivatives function primarily as microtubule destabilizing agents . They bind to the colchicine-binding site of
-tubulin, inhibiting polymerization. This prevents mitotic spindle formation, arresting the cell cycle at the G2/M phase and triggering apoptosis.[1]
Comparative Performance: Aminobenzofurans vs. Standards
Recent studies (e.g., RSC Advances, 2023) highlight specific derivatives, such as Compound 50g (a 2-aminobenzofuran-3-carboxamide), which demonstrates superior potency against non-small cell lung cancer lines compared to standard agents.
Table 1: Cytotoxicity (IC50) Comparison
Data represents mean IC50 values (
M) across three independent experiments.
Compound Class
Specific Agent
Target: HeLa (Cervical)
Target: A549 (Lung)
Mechanism
Aminobenzofuran
Compound 50g
0.73 M
0.57 M
Tubulin Inhibition
Aminobenzofuran
Compound 39
2.10 M
1.85 M
Tubulin Inhibition
Standard
Combretastatin A-4
0.004 M
0.006 M
Tubulin Inhibition
Standard
Doxorubicin
1.20 M
0.95 M
DNA Intercalation
Analysis: While Combretastatin A-4 (CA-4) remains the most potent tubulin inhibitor in molar terms, Compound 50g outperforms the clinical standard Doxorubicin in A549 cell lines. The aminobenzofuran scaffold offers better metabolic stability than the stilbene bridge found in CA-4, which is prone to cis-trans isomerization and inactivation.
Pathway Visualization
The following diagram illustrates the downstream effects of aminobenzofuran binding.
Figure 1: Signal transduction pathway for aminobenzofuran-induced apoptosis via tubulin destabilization.
Neuroprotective Potential: AChE Inhibition[4]
Mechanism of Action
3-Aminobenzofuran derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . Unlike simple competitive inhibitors, derivatives like Compound 5f (bearing a 2-fluorobenzyl moiety) exhibit mixed-type inhibition , binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual binding prevents the aggregation of amyloid-beta (A
) plaques, a hallmark of Alzheimer's disease.
Comparative Performance: Aminobenzofurans vs. Donepezil
Analysis: While Donepezil is more potent against AChE specifically, Compound 5f offers a significant advantage in BuChE inhibition (10x more potent than Donepezil) and A
anti-aggregation activity (2x more effective). In advanced Alzheimer's, BuChE levels rise while AChE levels drop, making the dual-inhibition profile of aminobenzofurans clinically superior for late-stage therapy.
Experimental Protocols
To ensure reproducibility, the following protocols define the standard operating procedures for validating the activities described above.
L Buffer + 20 L Enzyme + 20 L Test Compound (Aminobenzofuran).
Incubate at 25°C for 10 minutes (allows inhibitor binding).
Add 10
L DTNB and 10 L ATCh to start the reaction.
Detection: Measure absorbance at 412 nm immediately. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).
Validation: Absorbance must increase linearly in the control. A plateau or reduced slope in treated wells indicates inhibition.
Workflow Visualization
Figure 2: Standard workflow for the development and validation of bioactive aminobenzofuran derivatives.
Synthesis Note
While this guide focuses on biological activity, the accessibility of the scaffold is crucial. The most efficient modern method is the Sc(OTf)
-mediated [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides. This method allows for the rapid generation of 2-aminobenzofuran libraries with high regioselectivity, facilitating the SAR studies referenced above.
References
RSC Advances (2023). Anticancer therapeutic potential of benzofuran scaffolds.
[Link]
National Institutes of Health (PMC) (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
[Link]
Molecules (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition.
[Link][3]
European Journal of Medicinal Chemistry. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents.[2] (Cited within PMC source above for comparative data).
Bangladesh Journal of Pharmacology (2011). Synthesis of some NH-derivatives of ciprofloxacin as antibacterial and antifungal agents.[4] (Used for antibiotic baseline comparison).
[Link]
A Comparative Benchmarking Study: 5-Amino-1-benzofuran-2-carbohydrazide Versus Established Antimicrobial Agents
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and continuous search for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and continuous search for novel therapeutic agents.[1] The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including significant antimicrobial properties.[1] This guide provides a comprehensive, in-depth comparison of a novel benzofuran derivative, 5-Amino-1-benzofuran-2-carbohydrazide, against a panel of well-established antimicrobial agents.
This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just comparative data, but also a transparent and robust methodological framework for such evaluations. By detailing the causality behind experimental choices and adhering to internationally recognized standards, we aim to provide a trustworthy and authoritative resource for the scientific community.
Compound Under Investigation and Comparator Agents
This guide focuses on the antimicrobial profile of 5-Amino-1-benzofuran-2-carbohydrazide , a synthetic compound featuring the core benzofuran structure linked to a carbohydrazide moiety. The rationale for investigating this particular molecule stems from the known antimicrobial potential of both benzofurans and carbohydrazide derivatives.[2]
To provide a comprehensive performance benchmark, we have selected a panel of widely used antimicrobial agents that represent different classes and mechanisms of action:
Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.[3]
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[4]
Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis.[5]
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[6]
Experimental Methodology: A Framework for Rigorous Antimicrobial Susceptibility Testing
The cornerstone of reliable antimicrobial benchmarking is a meticulously executed and well-documented experimental protocol. The methodologies outlined below are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Microbial Strains
A panel of clinically relevant microbial strains was selected to represent a broad spectrum of pathogens:
Gram-positive bacteria:
Staphylococcus aureus (ATCC 25923)
Bacillus subtilis (ATCC 6633)
Gram-negative bacteria:
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Fungal strain:
Candida albicans (ATCC 10231)
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9]
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve each antimicrobial agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
Preparation of Microbial Inoculum: Culture the microbial strains on appropriate agar plates. Select several colonies to prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
Broth Microdilution Assay:
Dispense the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
Perform a two-fold serial dilution of each antimicrobial agent across the wells of the plate.
Inoculate each well with the standardized microbial suspension.
Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) on each plate.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Workflow for MBC/MFC Determination:
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration determination.
Step-by-Step Protocol:
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.
Spot-inoculate these aliquots onto fresh, antimicrobial-free agar plates.
Incubate the agar plates at 37°C for 24-48 hours.
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the subculture plates.
Comparative Performance Data
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for 5-Amino-1-benzofuran-2-carbohydrazide and the comparator agents against the selected microbial strains. This data is presented for illustrative purposes to demonstrate the application of the benchmarking methodology and is based on the general activity profiles of related benzofuran compounds found in the literature.[10]
Antimicrobial Agent
Organism
MIC (µg/mL)
MBC/MFC (µg/mL)
5-Amino-1-benzofuran-2-carbohydrazide
S. aureus
16
32
B. subtilis
8
16
E. coli
32
64
P. aeruginosa
64
>128
C. albicans
32
64
Ampicillin
S. aureus
0.5
1
B. subtilis
0.25
0.5
E. coli
8
16
P. aeruginosa
>128
>128
C. albicans
NA
NA
Ciprofloxacin
S. aureus
0.5
1
B. subtilis
0.25
0.5
E. coli
0.06
0.125
P. aeruginosa
0.5
1
C. albicans
NA
NA
Gentamicin
S. aureus
0.5
1
B. subtilis
0.25
0.5
E. coli
1
2
P. aeruginosa
2
4
C. albicans
NA
NA
Fluconazole
S. aureus
NA
NA
B. subtilis
NA
NA
E. coli
NA
NA
P. aeruginosa
NA
NA
C. albicans
2
8
NA: Not Applicable, as the drug is not effective against this class of microorganism.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for contextualizing the antimicrobial activity data and for predicting potential synergies or antagonisms.
Caption: Comparative overview of the mechanisms of action.
Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the transpeptidase enzymes responsible for the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[11]
Ciprofloxacin: This fluoroquinolone targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the replication and repair of bacterial DNA, ultimately leading to cell death.[4]
Gentamicin: An aminoglycoside, gentamicin binds to the 30S subunit of the bacterial ribosome, causing mistranslation of mRNA and inhibiting protein synthesis.
Fluconazole: This azole antifungal agent inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol. The depletion of ergosterol disrupts the fungal cell membrane integrity.
5-Amino-1-benzofuran-2-carbohydrazide: The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the broad-spectrum activity of related benzofuran derivatives, it is plausible that it may act on multiple cellular targets or possess a novel mechanism of action.
Interpretation and Future Directions
Based on the hypothetical data, 5-Amino-1-benzofuran-2-carbohydrazide demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. While its potency in this illustrative dataset is lower than the established comparator agents against most bacterial strains, its activity against a wide range of microorganisms, including a fungus, is noteworthy.
The data suggests that the compound is more effective against Gram-positive bacteria (S. aureus and B. subtilis) than Gram-negative bacteria, with P. aeruginosa showing the least susceptibility. This is a common trend for many antimicrobial compounds due to the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier.
The moderate antifungal activity against C. albicans is a promising feature that warrants further investigation, as dual antibacterial and antifungal agents are of significant interest.
Key Takeaways and Future Research:
Validation of Antimicrobial Activity: The immediate next step is to perform comprehensive in vitro antimicrobial susceptibility testing of 5-Amino-1-benzofuran-2-carbohydrazide against a broader panel of clinical isolates to validate and expand upon this preliminary assessment.
Mechanism of Action Studies: Elucidating the precise mechanism of action is critical. This could involve studies on its effects on bacterial and fungal cell morphology, membrane integrity, DNA and protein synthesis, and specific enzyme inhibition assays.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of 5-Amino-1-benzofuran-2-carbohydrazide will be crucial for optimizing its antimicrobial potency and spectrum of activity.
Toxicity and Safety Profiling: In parallel with efficacy studies, a thorough evaluation of the compound's cytotoxicity against mammalian cell lines is essential to determine its therapeutic index.
Conclusion
This guide has outlined a robust framework for the comparative benchmarking of novel antimicrobial candidates, using 5-Amino-1-benzofuran-2-carbohydrazide as a case study. By employing standardized methodologies and comparing against a panel of established drugs with diverse mechanisms of action, a comprehensive and reliable assessment of a new compound's potential can be achieved. While the presented data for the target compound is hypothetical, it serves to illustrate the analytical process. The benzofuran scaffold continues to be a promising area for the discovery of new antimicrobial agents, and systematic evaluations as described herein are paramount to advancing these discoveries from the laboratory to potential clinical applications.
References
Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (2021). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(3), 464-473. [URL not available]
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2014). Antimicrobial Agents and Chemotherapy, 58(6), 3456-3463. [Link]
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. (2022). Molecules, 27(19), 6529. [Link]
Benzofuran: an emerging scaffold for antimicrobial agents. (2014). RSC Advances, 4(55), 29244-29265. [Link]
In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. (2024). Archives of Microbiology, 206(11), 450. [Link]
Fluconazole. (2024). In StatPearls. StatPearls Publishing. [Link]
Ciprofloxacin. (2024). In StatPearls. StatPearls Publishing. [Link]
part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]
Gentamicin. (2024). In StatPearls. StatPearls Publishing. [Link]
Benzofurano-isatins: Search for antimicrobial agents. (2015). Arabian Journal of Chemistry, 8(5), 659-667. [Link]
Ampicillin. (2024). In StatPearls. StatPearls Publishing. [Link]
M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. [Link]
Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2018). Molecules, 23(11), 2968. [Link]
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 481-488. [Link]
Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (2019). ChemistrySelect, 4(44), 12891-12901. [Link]
Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). Arzneimittelforschung, 35(5), 784-786. [Link]
Fluconazole. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
What is the mechanism of Ampicillin? (2024). Patsnap Synapse. [Link]
What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. [Link]
Gentamicin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]
Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. (2016). BMC Infectious Diseases, 16, 179. [Link]
What is the mechanism of action of Fluconazole (an antifungal medication)? (2025). Dr.Oracle. [Link]
Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023). Walsh Medical Media. [Link]
Gentamicin. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Infection and Drug Resistance, 15, 4177-4195. [Link]
Ampicillin. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
What is the mechanism of Fluconazole? (2024). Patsnap Synapse. [Link]
Navigating the Disposal of 5-Amino-1-benzofuran-2-carbohydrazide: A Comprehensive Guide
For the diligent researcher engaged in the nuanced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final step, proper disposal, is a...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher engaged in the nuanced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 5-Amino-1-benzofuran-2-carbohydrazide, a compound that, while not extensively characterized in publicly available safety literature, contains functional groups that necessitate a cautious and informed approach to its waste management.
In the absence of a specific Safety Data Sheet (SDS) for 5-Amino-1-benzofuran-2-carbohydrazide, this guide is built upon the known hazardous properties of its core structural components: the benzofuran moiety and the carbohydrazide functional group. Our recommendations are therefore derived from a composite analysis of related compounds to ensure a high margin of safety.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundational step in safe handling and disposal. The two primary structural alerts in 5-Amino-1-benzofuran-2-carbohydrazide are the benzofuran ring and the hydrazide group.
Benzofuran Derivatives: Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2][3]
Carbohydrazide and Other Hydrazine Compounds: Carbohydrazide is considered a hazardous substance.[4] It is harmful if swallowed and can cause skin and eye irritation.[4][5][6] Of significant note is that heating carbohydrazide may cause an explosion.[4] Hydrazine compounds, in general, are known for their reactivity and potential carcinogenicity.[5][7]
Therefore, 5-Amino-1-benzofuran-2-carbohydrazide must be treated as a hazardous waste with the following potential characteristics:
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
Irritant: Potential to cause skin and serious eye irritation.[4][5]
Sensitizer: May cause an allergic skin reaction.[5]
Carcinogenicity: Suspected to have carcinogenic potential due to the benzofuran and hydrazine components.[1][5]
Reactivity: Potential for explosive decomposition upon heating.[4]
Environmental Hazard: Likely toxic to aquatic organisms.[1][3][4]
Summary of Potential Hazards and Required PPE
Hazard Classification
Description
Recommended Personal Protective Equipment (PPE)
Acute Toxicity
May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or face shield.[5][8][9]
Risk of explosion if heated under confinement.[4][6]
Avoid heating waste containers. Store away from heat sources.[1]
Step-by-Step Disposal Protocol
The disposal of 5-Amino-1-benzofuran-2-carbohydrazide must be handled in accordance with all local, state, and federal regulations.[10][11] The following steps provide a procedural framework for its safe disposal.
Step 1: Waste Characterization and Segregation
Treat as Hazardous Waste: All waste containing 5-Amino-1-benzofuran-2-carbohydrazide, including pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel, gloves), must be treated as hazardous waste.[12]
Segregation is Key: Do not mix this waste with other waste streams, particularly non-hazardous waste.[12][13] Incompatible chemicals must be kept separate to prevent dangerous reactions.[10][14] Store this waste separately from strong oxidizing agents.[1]
Step 2: Containerization
Use Appropriate Containers: Collect waste in a chemically compatible container.[10][15] A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is in good condition, free from leaks or damage.[12]
Secure Closure: The container must have a secure, leak-proof lid.[10] Keep the container closed at all times, except when adding waste.[12][16]
Leave Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[14]
Step 3: Labeling
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12][16]
Complete Information: The label must include:
The words "Hazardous Waste."
The full chemical name: "5-Amino-1-benzofuran-2-carbohydrazide."
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[12]
The date accumulation started.
The name and contact information of the generating researcher or lab.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14][16]
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains.[10][14]
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, open flames, and direct sunlight.[1][5][8]
Step 5: Arranging for Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][16]
Provide Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation.
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash.[10][17][18] This is illegal and poses a significant threat to the environment and public health.
Emergency Procedures
Spill Response
For minor spills:
Alert Personnel: Notify others in the immediate area.
Don Appropriate PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is present, consider respiratory protection.[5]
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[7]
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
For major spills, evacuate the area and contact your institution's emergency response team.[4]
Exposure and First Aid
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-1-benzofuran-2-carbohydrazide.
Caption: Disposal workflow for 5-Amino-1-benzofuran-2-carbohydrazide.
By adhering to these procedures, researchers can ensure that their valuable work in advancing science does not come at the cost of safety or environmental integrity. The principles of responsible chemical management are paramount, and a thorough, cautious approach to the disposal of novel compounds is a hallmark of a proficient and safety-conscious scientific professional.
References
Redox. (2024). Safety Data Sheet Carbohydrazide.
Santa Cruz Biotechnology. Carbohydrazide Material Safety Data Sheet.
TCI Chemicals. (2025). SAFETY DATA SHEET 2,3-Benzofuran.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 2,3-Benzofuran.
ECHEMI. Benzofuran SDS, 271-89-6 Safety Data Sheets.
FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET Benzofuran.
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
Cole-Parmer. (2005). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
MilliporeSigma. (2025). SAFETY DATA SHEET.
University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Fisher Scientific. (2010). SAFETY DATA SHEET Carbohydrazide.
CTEH. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan.
Angene Chemical. (2024). Safety Data Sheet.
National Center for Biotechnology Information. Regulations and Guidelines Applicable to Hydrazine.
Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
Personal protective equipment for handling 5-Amino-1-benzofuran-2-carbohydrazide
Part 1: Executive Safety Directives Immediate Action Required: Treat this compound as a sensitizing bioactive agent . While GHS classification identifies it primarily as Harmful (Acute Tox.
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directives
Immediate Action Required: Treat this compound as a sensitizing bioactive agent . While GHS classification identifies it primarily as Harmful (Acute Tox. 4), the structural presence of a hydrazide moiety attached to a benzofuran pharmacophore necessitates handling protocols equivalent to Occupational Health Hazard Band (OHHB) 3 .
Core Safety Logic (The "Why")
Safety protocols for 5-Amino-1-benzofuran-2-carbohydrazide are dictated by two specific molecular features:
The Hydrazide Motif (-CONHNH₂): Hydrazides are nucleophilic and can form covalent bonds with biological macromolecules (proteins/DNA). This creates a high risk of skin sensitization and potential mutagenicity. Standard latex gloves are insufficient due to the polarity and small molecular size of hydrazide derivatives.
The Benzofuran Scaffold: This bicyclic structure is a "privileged scaffold" in medicinal chemistry, designed to interact with biological targets (e.g., receptors, enzymes). You must assume unverified biological potency upon inhalation or systemic absorption.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics and physical state analysis.
PPE Category
Standard Requirement
Technical Justification & Specifications
Hand Protection
Double Nitrile (minimum)
Primary Layer: Nitrile (0.11 mm / 4 mil). Secondary Layer: Long-cuff Nitrile or Laminate (Silver Shield®) for stock solution preparation. Reasoning: Hydrazides can permeate thin latex rapidly. Double gloving provides a "breakthrough time" buffer and allows outer glove removal without skin exposure.
Respiratory
Engineering Control Primary
Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Contingency: If hood work is impossible (e.g., equipment maintenance), use a P100/N100 Particulate Respirator . Reasoning: As a fine solid, electrostatic forces can aerosolize particles during weighing.
Eye/Face
Chemical Splash Goggles
Safety glasses with side shields are insufficient for powders that are potential sensitizers. Goggles (ANSI Z87.1+) prevent airborne dust entry into the lacrimal duct.
Body
Tyvek® Lab Coat / Sleeve Covers
Use a closed-front lab coat with elastic cuffs. Disposable Tyvek sleeve covers are recommended during weighing to bridge the glove-gown gap.
Part 3: Operational Protocols
A. Weighing & Solubilization (Highest Risk Phase)
The majority of laboratory exposures occur during the transfer of dry solids.
Static Control: Place an ionizing fan or antistatic gun near the balance inside the fume hood. Benzofuran derivatives are often electrostatic.
The "Boat-to-Vial" Method:
Tare a pre-weighed vial with its cap.
Transfer solid directly into the vial.
Cap the vial inside the hood before moving it to the balance.
Never weigh open powder on a balance outside a containment enclosure.
Solvent Addition: Add solvent (typically DMSO or DMF for this class) slowly down the side of the vial to prevent "puffing" of the solid.
B. Reaction Setup & Heating
Hydrazides are reducing agents and can be unstable.
Incompatibility Check: Ensure no strong oxidizing agents (e.g., permanganates, peroxides) are present. The hydrazide group can undergo exothermic oxidation, releasing nitrogen gas (
).
Temperature Control: Do not exceed the melting point (181 °C) without a reflux condenser. Thermal decomposition of the hydrazide tail can yield toxic hydrazine vapors.
Immediate steps to take in the event of dermal or inhalation exposure.
Caption: Immediate response workflow for accidental exposure.
Part 5: Disposal & Waste Management
Compliance: All waste must be handled in accordance with RCRA (Resource Conservation and Recovery Act) guidelines.
Classification: Due to the amine and hydrazide functionalities, classify as Organic Basic/Toxic Waste .
Segregation:
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in transparent polyethylene bags.
Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys. Do not mix with acidic waste streams (risk of heat generation/protonation).[1]
Destruction: The preferred method is Incineration at a permitted facility. The high nitrogen content makes this compound unsuitable for drain disposal or standard landfill.
References
Key Organics/Bionet. (2024). Safety Data Sheet: 5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7). Retrieved from
National Institutes of Health (PubChem). (2023). GHS Classification Summary: Hydrazide Derivatives. Retrieved from
Occupational Safety and Health Administration (OSHA). (2024).[2] Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [2]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from